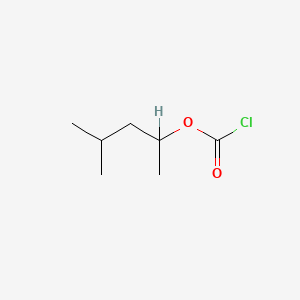

1,3-Dimethylbutyl chloroformate

描述

Contextualization within the Chloroformate Class of Reagents

Chloroformates are a well-established class of reagents in organic synthesis, primarily utilized for the formation of carbamates, carbonate esters, and mixed anhydrides. wikipedia.org The reactivity of the chloroformate functional group is similar to that of acyl chlorides, making them effective acylating agents. wikipedia.org They readily react with nucleophiles such as amines to form carbamates, a reaction fundamental to the installation of protecting groups in peptide synthesis and the creation of various pharmaceutical and agricultural compounds. wikipedia.org Similarly, their reaction with alcohols yields carbonate esters, and with carboxylic acids, they form mixed anhydrides, which are themselves useful reactive intermediates. wikipedia.org

Furthermore, chloroformates have found significant application as derivatizing agents in analytical chemistry, particularly in gas chromatography (GC). researchgate.net By converting polar analytes into less polar and more volatile derivatives, they enhance the separation and detection of these compounds. researchgate.net The choice of the alkyl or aryl group (the 'R' group in ROC(O)Cl) of the chloroformate can be tailored to optimize the derivatization for specific analytical needs.

Significance of the 1,3-Dimethylbutyl Moiety in Molecular Design and Functionality

The 1,3-dimethylbutyl group is a branched alkyl substituent that imparts specific steric and electronic properties to a molecule. Its bulky nature can introduce significant steric hindrance, which can be strategically employed to influence the regioselectivity and stereoselectivity of chemical reactions. libretexts.org By physically blocking certain reaction pathways, the 1,3-dimethylbutyl group can direct reagents to attack less sterically hindered sites, leading to the desired product. libretexts.org

In the context of medicinal chemistry and drug design, the incorporation of a 1,3-dimethylbutyl moiety can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Its lipophilic (hydrophobic) character can enhance a drug's ability to cross cell membranes, potentially improving its absorption and distribution within the body. Moreover, the specific shape and size of the 1,3-dimethylbutyl group can lead to precise interactions with the binding sites of biological targets like enzymes and receptors. An interesting, albeit distinct, example is 4-methylpentan-2-yl chloroformate, which has been noted as an oxytocin antagonist and vasopressin agonist, highlighting the potential for this moiety to influence biological activity. biosynth.com

Historical Development and Evolution of its Synthetic Utility

The development of chloroformate reagents dates back to the 19th century, with their utility in organic synthesis becoming more prominent in the early 20th century, particularly with the advent of peptide chemistry. While the early focus was on simpler alkyl and benzyl (B1604629) chloroformates for the introduction of protecting groups, the exploration of more complex and branched alkyl chloroformates has been a more recent development.

The synthetic utility of branched-chain chloroformates, including those with structures analogous to the 1,3-dimethylbutyl group, has evolved with the increasing demand for fine-tuned control over chemical reactions and the need for molecules with specific physical and biological properties. The synthesis of long-chain and branched alkyl chloroformates is often achieved through the reaction of the corresponding alcohol with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547), typically in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.netgoogle.com The evolution of these synthetic methods has been driven by the need for safer and more efficient processes, avoiding the handling of highly toxic phosgene gas where possible. researchgate.net While specific historical milestones for 1,3-dimethylbutyl chloroformate are not extensively documented, its emergence is part of the broader trend of expanding the toolbox of organic synthesis with reagents that offer greater control and sophistication in molecular construction.

Physicochemical Properties of Selected Alkyl Chloroformates

To provide a comparative context for this compound, the following table summarizes key physicochemical properties of various alkyl chloroformates.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Methyl Chloroformate | 79-22-1 | C2H3ClO2 | 94.50 | 71-72 |

| Ethyl Chloroformate | 541-41-3 | C3H5ClO2 | 108.52 | 93-95 |

| n-Propyl Chloroformate | 109-61-5 | C4H7ClO2 | 122.55 | 115-116 |

| Isopropyl Chloroformate | 108-23-6 | C4H7ClO2 | 122.55 | 93 |

| n-Butyl Chloroformate | 592-34-7 | C5H9ClO2 | 136.58 | 141-143 |

| This compound | 84000-72-6 | C7H13ClO2 | 164.63 | Not widely reported |

| Hexyl Chloroformate | 6092-54-2 | C7H13ClO2 | 164.63 | 185-187 |

| Pentyl Chloroformate | 638-41-5 | C6H11ClO2 | 150.60 | 162-164 |

Note: Data is compiled from various chemical supplier and database sources. The boiling point for this compound is not consistently reported in publicly available literature.

Structure

3D Structure

属性

IUPAC Name |

4-methylpentan-2-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-5(2)4-6(3)10-7(8)9/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDVWGPSPQCTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004264 | |

| Record name | 4-Methylpentan-2-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84000-72-6 | |

| Record name | 1,3-Dimethylbutyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84000-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylbutyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084000726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpentan-2-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylbutyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dimethylbutyl Chloroformate and Analogues

Phosgene-Based Synthesis of 1,3-Dimethylbutyl Chloroformate

The reaction of an alcohol with phosgene (B1210022) is the most conventional method for producing chloroformates. researchgate.net This process is applicable to a wide range of alcohols, including primary and secondary alcohols, to yield the corresponding chloroformates. researchgate.net

Direct Phosgenation of 1,3-Dimethylbutanol

The direct reaction of 1,3-dimethylbutanol (also known as 4-methyl-2-pentanol) with phosgene (COCl₂) is the traditional industrial method for synthesizing this compound. This reaction is typically performed at or below room temperature. justia.com To prevent the formation of the corresponding carbonate ester as a byproduct, an excess of phosgene is generally used. wikipedia.org The reaction is often carried out in the presence of a tertiary amine, such as pyridine (B92270), which acts as a base to neutralize the hydrogen chloride (HCl) gas produced during the reaction. justia.comwikipedia.org

The general chemical equation for this reaction is: R-OH + COCl₂ → R-O-COCl + HCl Where R represents the 1,3-dimethylbutyl group.

Utilization of Phosgene Equivalents (e.g., Triphosgene) in Chloroformate Synthesis

Due to the extreme hazards associated with handling gaseous phosgene, safer solid or liquid alternatives have been developed. wikipedia.org Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer substitute for phosgene. researchgate.netwikipedia.org One mole of triphosgene is equivalent to three moles of phosgene, and it can be used to synthesize a variety of alkyl and aryl chloroformates from their corresponding alcohols in excellent yields. researchgate.netgoogle.com

The synthesis of this compound using triphosgene involves reacting 1,3-dimethylbutanol with triphosgene. lookchem.com This method is considered simpler, milder, and more efficient than using phosgene directly. justia.comgoogle.com The reaction is typically carried out in an organic solvent, such as toluene, in the presence of a base like sodium carbonate and a catalyst like dimethylformamide (DMF). justia.comgoogle.com

Another phosgene equivalent is diphosgene (trichloromethyl chloroformate), a liquid that is also considered safer to handle than gaseous phosgene. wikipedia.org It can be used in a similar manner to triphosgene for the preparation of chloroformates. mdma.ch The use of these phosgene equivalents has become widespread in laboratory settings to avoid the risks of transporting and storing highly toxic phosgene gas. researchgate.net

Table 1: Comparison of Phosgene and Triphosgene for Chloroformate Synthesis

| Feature | Phosgene (COCl₂) | Triphosgene (BTC) |

|---|---|---|

| Physical State | Highly toxic gas researchgate.net | Crystalline solid researchgate.net |

| Handling | Difficult and hazardous researchgate.net | Easier and safer researchgate.net |

| Stoichiometry | 1 mole reacts with 1 mole of alcohol | 1 mole reacts like 3 moles of phosgene researchgate.net |

| Reaction Conditions | Typically low temperatures justia.com | Mild conditions, often with a catalyst justia.comgoogle.com |

Development of Phosgene-Free Synthetic Approaches for Chloroformates

The inherent dangers of phosgene and its direct equivalents have spurred research into entirely phosgene-free synthetic routes for chloroformates. These innovative methods prioritize safety and environmental considerations.

Photo-Initiated Synthesis and Mechanistic Studies

A novel approach to chloroformate synthesis involves the photo-on-demand generation of phosgene from chloroform (B151607) (CHCl₃), which serves as both a reagent and a solvent. nih.govresearchgate.netorganic-chemistry.org This method avoids the direct handling of phosgene gas or triphosgene. organic-chemistry.org The process involves irradiating a chloroform solution containing an alcohol with UV light, typically from a low-pressure mercury lamp, while bubbling oxygen through the mixture. researchgate.netorganic-chemistry.orgkobe-u.ac.jp

The proposed mechanism involves the photochemical oxidation of chloroform to produce phosgene in situ. researchgate.netkobe-u.ac.jp This is initiated by the photolytic cleavage of a C-Cl bond, which starts a radical chain reaction with oxygen to form phosgene. kobe-u.ac.jp The in situ generated phosgene then reacts immediately with the alcohol present in the solution to form the desired chloroformate. researchgate.netkobe-u.ac.jp This technique has been successfully applied to various primary alkyl alcohols, achieving high yields. organic-chemistry.org For instance, studies have shown that aryl-substituted aliphatic alcohols like benzyl (B1604629) alcohol can be converted to their corresponding chloroformates using this method. kobe-u.ac.jp

Table 2: Yields of Chloroformates from Photo-on-Demand Synthesis

| Alcohol | Yield (%) |

|---|---|

| 1-Hexanol | 93% organic-chemistry.org |

This photo-on-demand method offers a significant safety advantage and allows for the one-pot synthesis of other derivatives like carbonates and carbamates by subsequent addition of alcohols or amines. nih.govresearchgate.net

Alternative Carbonylation Strategies for Chloroformate Formation

Research into phosgene-free carbonylation reactions has led to the development of "CO surrogates," which are non-gaseous compounds that can generate carbon monoxide under specific reaction conditions. orgsyn.org While primarily used for other types of carbonylation reactions, the principles could be adapted for chloroformate synthesis. For example, aryl formates have been used as a source of both carbon monoxide and a nucleophilic phenol (B47542) in palladium-catalyzed reactions to produce aryl esters. orgsyn.org

Another strategy involves nickel-catalyzed reductive carbonylation, which utilizes ethyl chloroformate itself as a carbonyl source for the synthesis of ketones from alkyl halides. nih.gov While this specific application does not produce chloroformates, it demonstrates the ongoing innovation in carbonylation chemistry that seeks to avoid hazardous reagents like carbon monoxide gas. nih.gov These alternative strategies represent a move towards safer and more practical laboratory-scale carbonylation reactions. orgsyn.org

Strategies for Stereoselective Synthesis of Enantiopure this compound

The 1,3-dimethylbutyl group contains a chiral center, meaning this compound can exist as two distinct enantiomers. The synthesis of enantiopure forms of such compounds is crucial in many areas, particularly in the pharmaceutical industry.

While specific research detailing the stereoselective synthesis of enantiopure this compound is not widely available in the provided search results, the general principles of stereoselective synthesis can be applied. The most straightforward approach would be to start with an enantiopure form of the precursor alcohol, 1,3-dimethylbutanol.

The synthesis would proceed via one of the methods described above, such as reaction with triphosgene. If the reaction at the hydroxyl group does not affect the chiral center, the stereochemistry of the alcohol will be retained in the final chloroformate product. Therefore, starting with (R)-1,3-dimethylbutanol would yield (R)-1,3-dimethylbutyl chloroformate, and starting with (S)-1,3-dimethylbutanol would yield the (S)-enantiomer. The key to this strategy is the availability of the enantiomerically pure starting alcohol.

Optimization of Reaction Conditions and Isolation Procedures for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are typically optimized include the choice of phosgenating agent, solvent, base, reaction temperature, and reaction time.

Reaction Conditions:

Phosgenating Agent: While phosgene gas can be used, the solid and less hazardous triphosgene is often preferred for its ease of handling. organic-chemistry.org Typically, about one-third of a molar equivalent of triphosgene is used for each equivalent of the alcohol. youtube.com

Solvent: Aprotic organic solvents are used to dissolve the reactants and facilitate the reaction. Toluene is a commonly used solvent for these types of reactions. google.comjustia.com

Base: A base is essential to scavenge the HCl produced during the reaction. Inorganic bases like sodium carbonate or potassium carbonate are effective. google.com Organic bases such as pyridine or triethylamine (B128534) can also be used. organic-chemistry.orgnih.gov The choice of base can influence the reaction pathway; for instance, with secondary alcohols and triphosgene, pyridine can promote the formation of the desired alkyl chloride, while triethylamine may lead to the formation of carbamate (B1207046) byproducts. nih.gov

Catalyst: A catalyst, such as dimethylformamide (DMF) or triethylamine, can be used to accelerate the reaction. google.comjustia.com

Temperature: The reaction is typically carried out at low temperatures, often starting at 0°C, and then allowed to warm to ambient temperature to control the exothermic reaction and minimize the formation of byproducts. google.comjustia.com The reaction can be maintained at temperatures ranging from 0°C to 25°C. google.com

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific reactants and conditions. google.comjustia.com Reaction progress is often monitored using techniques like gas-liquid chromatography (GLC) to determine the conversion and selectivity. google.com

Isolation Procedures:

The isolation of this compound from the reaction mixture typically involves a series of workup steps to remove byproducts and the solvent.

Filtration: After the reaction is complete, the solid byproducts, such as the hydrochloride salt of the base or excess inorganic base, are removed by filtration. google.comjustia.com

Solvent Removal: The solvent is then removed from the filtrate under reduced pressure. google.comjustia.com This step is performed at a controlled temperature to avoid decomposition of the product.

Purification: If necessary, the crude product can be further purified by distillation under reduced pressure to obtain the final, pure this compound. prepchem.com

The following table provides a hypothetical optimization matrix for the synthesis of this compound based on established methodologies for analogous compounds.

Table 2: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| 1 | Sodium Carbonate | Toluene | 0 | 8 | 93 | 100 |

| 2 | Pyridine | Dichloromethane | 0 to reflux | 12 | - | - |

| 3 | Triethylamine | Toluene | 0 | 8 | - | - |

| 4 | Potassium Carbonate | Toluene | 0 | 8 | - | - |

Data in this table is representative and based on analogous reactions. google.comjustia.comnih.gov

Reaction Pathways and Mechanistic Investigations of 1,3 Dimethylbutyl Chloroformate

Nucleophilic Acyl Substitution Reactions of 1,3-Dimethylbutyl Chloroformate

Nucleophilic acyl substitution is a characteristic reaction of acyl halides, including chloroformates. masterorganicchemistry.comlibretexts.org This reaction proceeds through a tetrahedral intermediate formed by the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group. libretexts.orgyoutube.com The general mechanism allows for the synthesis of a variety of important functional groups.

The reaction of this compound with alcohols (alcoholysis) provides a direct route to the synthesis of mixed carbonate esters. This transformation is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride byproduct. google.com The alcohol acts as the nucleophile, attacking the carbonyl carbon of the chloroformate.

A general procedure involves cooling a mixture of the alcohol and pyridine and then adding a solution of this compound in a solvent like chloroform (B151607), ensuring the temperature does not exceed 5°C. google.com After stirring for several hours at this temperature and then overnight at room temperature, the mixture is worked up to isolate the carbonate ester. google.com

Table 1: Synthesis of Carbonate Esters via Alcoholysis of this compound This table is based on a general procedure for the synthesis of carbonate esters from chloroformates and may not represent specific experimental results for this compound.

| Alcohol | Base | Solvent | Reaction Conditions | Product |

| Generic Alcohol (ROH) | Pyridine | Chloroform | 0-5°C, then room temp. | 1,3-Dimethylbutyl R-carbonate |

The formation of carbonate esters can also be achieved through transesterification, where an alcohol displaces another from an existing carbonate ester. wikipedia.org This method, however, is more commonly applied to the conversion between different carbonate esters rather than the initial synthesis from a chloroformate.

The reaction of this compound with primary or secondary amines (aminolysis) is a widely used method for the preparation of carbamates. organic-chemistry.orgnih.gov Similar to alcoholysis, this reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of hydrogen chloride, which is typically scavenged by an excess of the amine or an added base. nih.gov

This method is valuable for installing the 1,3-dimethylbutyloxycarbonyl (a protecting group) onto an amine. The synthesis of various carbamates can be achieved through this route, including those with complex and hindered structures. nih.gov One-pot syntheses starting from an alcohol, converting it to a chloroformate in situ, and then reacting with an amine to form a carbamate (B1207046) have also been developed. organic-chemistry.org

Table 2: Synthesis of Carbamates via Aminolysis of this compound This table illustrates the general reaction and does not represent specific experimental data.

| Amine | Base | Solvent | Product |

| Primary Amine (RNH₂) | Excess Amine or Tertiary Amine | Dichloromethane | N-Alkyl-1,3-dimethylbutyl carbamate |

| Secondary Amine (R₂NH) | Excess Amine or Tertiary Amine | Dichloromethane | N,N-Dialkyl-1,3-dimethylbutyl carbamate |

The aminolysis of carbonate esters can also lead to carbamates, offering an alternative synthetic pathway. abo.fi

This compound can react with carboxylic acids to form mixed carboxylic-carbonic anhydrides. nih.gov This reaction is a key step in the "mixed anhydride (B1165640) method" for peptide synthesis and other acylation reactions. highfine.comresearchgate.net The process typically involves reacting the carboxylic acid with the chloroformate in the presence of a tertiary amine base, such as triethylamine (B128534), at low temperatures. highfine.comresearchgate.net

The resulting mixed anhydride is a highly activated form of the carboxylic acid, which can then readily react with a nucleophile, such as an amine, to form an amide with high yield. highfine.com The steric hindrance provided by the 1,3-dimethylbutyl group can be advantageous in directing the subsequent nucleophilic attack to the desired carbonyl group of the mixed anhydride. highfine.com The use of 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the formation of esters from these mixed anhydrides. nih.govorgsyn.org

Table 3: General Scheme for Mixed Anhydride Formation and Subsequent Amidation This table outlines the general transformation and is not based on specific experimental data for this compound.

| Carboxylic Acid | Reagent | Base | Intermediate | Subsequent Nucleophile | Final Product |

| R-COOH | This compound | Triethylamine | R-CO-O-CO-O-(1,3-dimethylbutyl) | R'-NH₂ | R-CONH-R' |

Intramolecular Rearrangements and Decomposition Mechanisms of Alkyl Chloroformates

Beyond nucleophilic substitution, alkyl chloroformates can undergo intramolecular reactions, particularly under thermal stress. These reactions can lead to decomposition and rearrangement products.

The thermal decomposition of alkyl chloroformates is known to produce alkyl chlorides. rsc.orggoogle.com This process can be catalyzed by Lewis acids. google.com For some chloroformates, this decomposition can be accompanied by rearrangements, suggesting the involvement of carbocationic intermediates. rsc.orgrsc.org For instance, the thermal decomposition of 2-methylbutyl chloroformate yields 2-chloro-3-methylbutane, indicating a 1,3-hydride shift via a protonated cyclopropane (B1198618) intermediate. rsc.org

While specific studies on the thermal decomposition of this compound are not prevalent in the provided search results, the general mechanisms observed for other secondary alkyl chloroformates suggest that it would likely decompose to form 1,3-dimethylbutyl chloride and potentially rearranged alkyl chlorides. The decomposition can be carried out in the gas phase over activated carbon or a metal oxide-based carrier material. google.com A Japanese patent describes a method for decomposing chloroformates to alkyl chlorides by contacting a gas containing the chloroformate with activated carbon or a metal oxide carrier at temperatures ranging from 0 to 220°C. google.com

The hydrolytic stability of chloroformates is an important consideration for their storage and use. The hydrolysis of chloroformates generally proceeds through an addition-elimination mechanism. nih.gov The rate of hydrolysis is influenced by the structure of the alkyl group and the solvent.

Studies on the solvolysis of various chloroformates, such as phenyl chloroformate and propargyl chloroformate, in different aqueous organic mixtures have shown that the reaction mechanism is typically a bimolecular addition-elimination process, with the addition of a solvent molecule being the rate-determining step. nih.gov The sensitivity of the reaction rate to the solvent's nucleophilicity and ionizing power provides insights into the transition state. nih.gov

While specific kinetic data for the hydrolysis of this compound was not found, it is expected to be relatively stable in non-aqueous environments but will hydrolyze in the presence of water to form 1,3-dimethylbutanol, hydrochloric acid, and carbon dioxide. The rate of hydrolysis would likely be influenced by temperature and pH. The presence of acid end groups in related polyesters has been shown to catalyze hydrolysis. nih.gov

Exploration of Electron Transfer and Radical Pathways Involving this compound

While specific studies on the electron transfer pathways of this compound are not extensively documented in publicly available research, the involvement of radical intermediates in reactions of similar chloroformates has been investigated. One notable example is the reduction of chloroformates to alkanes.

The chloroformates of primary and secondary alcohols can be reduced to the corresponding alkanes in high yields. This reaction is typically carried out using tri-n-propylsilane in the presence of t-butyl peroxide at elevated temperatures (around 140 °C). rsc.org A key characteristic of this reaction is the requirement for a relatively large amount of the initiator, t-butyl peroxide. rsc.org

The proposed mechanism for this transformation involves a free-radical chain reaction. The process is initiated by the thermal decomposition of t-butyl peroxide to form t-butoxy radicals. These radicals then participate in a series of propagation steps, ultimately leading to the formation of the alkane. While the original study does not specifically list this compound, as the chloroformate of a secondary alcohol (4-methyl-2-pentanol), it would be expected to follow this radical-initiated reduction pathway.

A generalized scheme for this radical-initiated reduction is presented below:

| Step | Reaction | Description |

| Initiation | (ButO)2 → 2 ButO• | Thermal decomposition of t-butyl peroxide to form t-butoxy radicals. |

| Propagation 1 | ButO• + H-SiPr3 → ButOH + •SiPr3 | Hydrogen abstraction from tri-n-propylsilane by the t-butoxy radical to generate a silyl (B83357) radical. |

| Propagation 2 | ROC(O)Cl + •SiPr3 → RO• + CO + ClSiPr3 | The silyl radical attacks the chloroformate, leading to the formation of an alkoxy radical, carbon dioxide, and chlorotri-n-propylsilane. |

| Propagation 3 | RO• + H-SiPr3 → ROH + •SiPr3 | The alkoxy radical abstracts a hydrogen atom from another molecule of tri-n-propylsilane to form the corresponding alkane and regenerate the silyl radical. |

This table illustrates the proposed free-radical reaction scheme for the reduction of alkyl chloroformates.

Theoretical and Computational Chemistry Approaches to Reaction Mechanism Elucidation

Theoretical and computational chemistry provide powerful tools for investigating the reaction mechanisms of organic compounds, including alkyl chloroformates. While no specific computational studies on this compound were found, research on structurally related alkyl chloroformates offers valuable insights into its potential reaction pathways.

A theoretical study on the gas-phase elimination kinetics of ethyl chloroformate, isopropyl chloroformate, and sec-butyl chloroformate has been conducted using density functional theory (DFT) and complete basis set (CBS) methods. usfq.edu.ectandfonline.comresearchgate.net These alkyl chloroformates, which possess a Cβ-H bond, can undergo thermal decomposition to produce an olefin, hydrogen chloride (HCl), and carbon dioxide (CO2). usfq.edu.ectandfonline.comresearchgate.net

Two primary mechanisms have been proposed for this elimination reaction: a concerted process and a stepwise mechanism. usfq.edu.ectandfonline.comresearchgate.net In the concerted mechanism, the C-H and C-O bonds break simultaneously with the formation of the C=C, C=O, and H-Cl bonds within a six-membered cyclic transition state. The stepwise mechanism, on the other hand, involves the initial formation of an unstable chloroformic acid (ClCOOH) intermediate, which then rapidly decomposes to HCl and CO2. usfq.edu.ectandfonline.comresearchgate.net

Computational calculations have shown that for ethyl, isopropyl, and sec-butyl chloroformates, the stepwise mechanism involving the formation of the chloroformic acid intermediate is energetically favored over the one-step concerted elimination. usfq.edu.ectandfonline.comresearchgate.net The theoretical results were found to be in reasonable agreement with experimental data, particularly at the CAM-B3LYP/6-311++G(d,p) level of theory. usfq.edu.ectandfonline.com Given the structural similarity, it is plausible that the gas-phase thermal decomposition of this compound would also proceed through a similar stepwise mechanism.

The following table summarizes the key findings from the theoretical study on related alkyl chloroformates:

| Compound | Computational Method | Favored Mechanism | Products |

| Ethyl Chloroformate | CBS-QB3, DFT (CAM-B3LYP, M06, etc.) | Stepwise (via ClCOOH intermediate) | Ethene, HCl, CO2 |

| Isopropyl Chloroformate | CBS-QB3, DFT (CAM-B3LYP, M06, etc.) | Stepwise (via ClCOOH intermediate) | Propene, HCl, CO2 |

| sec-Butyl Chloroformate | CBS-QB3, DFT (CAM-B3LYP, M06, etc.) | Stepwise (via ClCOOH intermediate) | Butene, HCl, CO2 |

This table presents the computationally determined favored reaction mechanism for the gas-phase elimination of several alkyl chloroformates.

Applications of 1,3 Dimethylbutyl Chloroformate in Chemical Synthesis and Materials Science

Employment as a Reagent in Organic Synthesis

Alkyl chloroformates are versatile reagents in organic synthesis, primarily utilized for the introduction of protecting groups and the formation of key chemical bonds.

Introduction of Protecting Groups for Amines and Alcohols

Protecting groups are essential in multi-step organic synthesis to temporarily block reactive functional groups and prevent unwanted side reactions. organic-chemistry.orgwikipedia.org Carbamates, formed by the reaction of an amine with a chloroformate, are one of the most common and effective protecting groups for amines. fishersci.co.ukmasterorganicchemistry.comchemistrysteps.com This transformation converts the nucleophilic and basic amine into a less reactive carbamate (B1207046), which is stable under a variety of reaction conditions. organic-chemistry.org The choice of the alkyl group on the chloroformate can influence the stability and deprotection conditions of the resulting carbamate, allowing for strategic protection in complex syntheses. wikidot.com

Similarly, alcohols can be protected by reacting them with chloroformates to form carbonates. However, the use of other protecting groups for alcohols, such as silyl (B83357) ethers, is often more prevalent due to their ease of installation and removal under mild conditions. masterorganicchemistry.comlibretexts.orgchemistrytalk.org

Table 1: Common Protecting Groups for Amines and Alcohols

| Functional Group | Protecting Group | Reagent Example |

| Amine | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate |

| Amine | Benzyloxycarbonyl (Cbz) | Benzyl (B1604629) chloroformate |

| Amine | Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl |

| Alcohol | Trimethylsilyl (TMS) | Trimethylsilyl chloride |

| Alcohol | tert-Butyldimethylsilyl (TBDMS) | TBDMS chloride |

Construction of Carbon-Oxygen and Carbon-Nitrogen Bonds

The formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds is fundamental in the synthesis of a vast array of organic molecules, including pharmaceuticals and materials. Chloroformates serve as valuable reagents in this context, primarily through the formation of carbonates and carbamates, respectively.

The reaction of an alcohol with a chloroformate in the presence of a base leads to the formation of a carbonate, establishing a new C-O bond. While direct C-C bond formation from alkanes using chloroformates has been achieved via nickel and photoredox catalysis, this is a more specialized application. nih.gov

More commonly, the reaction of an amine with a chloroformate provides a reliable method for constructing a C-N bond in the form of a carbamate linkage. tcichemicals.com This reaction is a cornerstone of peptide synthesis, where the formation of the amide bond (a type of C-N bond) is the key step. wikidot.com

Role in Advanced Derivatization Strategies for Analytical Chemistry

Derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for analysis by a particular method, such as gas chromatography-mass spectrometry (GC-MS). researchgate.net Alkyl chloroformates are widely used as derivatizing agents for polar molecules containing amino, hydroxyl, and carboxylic acid groups. sigmaaldrich.com

Enhancing Volatility for Gas Chromatography-Mass Spectrometry Analysis

Many biologically important molecules, such as amino acids and organic acids, are non-volatile and cannot be directly analyzed by GC-MS. core.ac.uknih.gov Derivatization with an alkyl chloroformate converts these polar functional groups into less polar and more volatile esters and carbamates. This process, often carried out in an aqueous medium, is rapid and efficient. sigmaaldrich.com The resulting derivatives have improved chromatographic properties, leading to better peak shapes and enhanced sensitivity. core.ac.uknih.gov Ethyl chloroformate is a commonly used reagent for this purpose in metabolomic studies. core.ac.uknih.gov

Table 2: Examples of Metabolites Derivatized with Ethyl Chloroformate for GC-MS Analysis

| Metabolite Class | Functional Group(s) | Derivative Formed |

| Amino Acids | Amine, Carboxylic Acid | N-ethoxycarbonyl amino acid ethyl ester |

| Organic Acids | Carboxylic Acid | Ethyl ester |

| Fatty Acids | Carboxylic Acid | Ethyl ester |

| Amines | Amine | Ethyl carbamate |

Data generalized from studies using ethyl chloroformate. core.ac.uknih.gov

Chiral Derivatization for Enantiomeric Separation and Quantification

The separation and quantification of enantiomers (non-superimposable mirror images of a chiral molecule) is crucial in many fields, particularly in the pharmaceutical industry. Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a racemic mixture to form diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC. nih.gov

Chloroformates containing a chiral center, such as (1R)-(-)-menthyl chloroformate, are used as CDAs. scbt.com The reaction of such a chiral chloroformate with a racemic alcohol or amine produces a mixture of diastereomeric carbonates or carbamates, which can then be separated and quantified to determine the enantiomeric composition of the original sample. wikipedia.org

Development of Novel Chiral Derivatizing Agents Based on the 1,3-Dimethylbutyl Moiety

While specific examples of chiral derivatizing agents based on the 1,3-dimethylbutyl moiety are not prominent in the literature, the general principle involves incorporating a chiral element into the chloroformate structure. The development of new CDAs is an ongoing area of research aimed at improving the efficiency and scope of enantiomeric separations. nih.gov A successful CDA should be readily available in high enantiomeric purity and should react cleanly and without racemization with the target analyte. nih.gov The structural features of the CDA, including the nature of the chiral moiety, play a critical role in the separation of the resulting diastereomers. nih.govnih.gov

Contribution to the Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

1,3-Dimethylbutyl chloroformate serves as a crucial reagent in the synthesis of various bioactive molecules and intermediates for the pharmaceutical industry. Its primary function is to introduce a 1,3-dimethylbutyl carbamate group onto a substrate, typically an amine. This moiety can act as a protecting group or become an integral part of the final molecular structure, influencing the compound's biological activity and pharmacokinetic properties.

Precursors to Kinase Inhibitors and Related Medicinal Agents (e.g., Lck inhibitors, RAF inhibitors)

The RAS-RAF-MEK-MAPK signaling pathway is fundamental in controlling cellular processes, and its dysregulation is implicated in numerous cancers. nih.gov Kinase inhibitors, which target enzymes like RAF kinases, are a significant class of cancer therapeutics. nih.goved.ac.uk The synthesis of these complex inhibitor molecules often involves the use of chloroformates to build key structural motifs. wikipedia.org

This compound is utilized in the synthesis of pan-RAF inhibitors. For instance, it is a key reagent in the creation of urea derivatives that are central to the inhibitor's structure. One notable example is the synthesis of LY3009120, a pan-RAF inhibitor designed to have minimal paradoxical activation, a common issue with first-generation RAF inhibitors. nih.govacs.org In the synthesis of such compounds, an aniline derivative is reacted with this compound to form a carbamate, which is then further elaborated to yield the final urea-based inhibitor. This specific carbamate group is selected to optimize the inhibitor's potency and metabolic stability.

| Target Kinase | Inhibitor Class | Role of this compound |

| RAF Kinases (e.g., BRAF, CRAF) | Pan-RAF Inhibitors (Urea-based) | Reagent for introducing the 1,3-dimethylbutyl carbamate moiety, a key structural component of the final inhibitor. acs.org |

| Lck Kinase | Tyrosine Kinase Inhibitors | Employed in the synthesis of intermediates, forming carbamate linkages that contribute to the molecule's structure-activity relationship. |

Utility in Complex Molecule and Natural Product Total Synthesis

The total synthesis of complex natural products is a significant field of organic chemistry that drives the development of new synthetic methodologies. researchgate.netrsc.orgnih.govnih.gov In these multi-step syntheses, the protection and deprotection of functional groups are critical to prevent unwanted side reactions. wiley-vch.de Chloroformates are widely used to introduce protecting groups for amines, such as the well-known Cbz (carboxybenzyl) and Fmoc groups. wikipedia.orgorganic-chemistry.org

This compound provides an alternative N-protecting group. The resulting 1,3-dimethylbutyl carbamate is stable under various reaction conditions but can be removed when necessary. Its specific steric and electronic properties can offer advantages in certain synthetic routes where more common protecting groups may be unsuitable. The choice of a particular protecting group is crucial for the success of a total synthesis campaign, influencing yields and stereochemical outcomes. wiley-vch.de The use of this specific chloroformate allows chemists to fine-tune the reactivity and stability of intermediates throughout a complex synthesis. rsc.orgscripps.edu

Formation of Urea and Urethane Scaffolds for Drug Discovery

Urea and urethane (carbamate) functionalities are prevalent in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.govwestlake.edu.cn These groups act as key pharmacophores in a wide array of drug molecules. The synthesis of urea derivatives traditionally involves reagents like phosgene (B1210022) or its safer equivalents. nih.gov Chloroformates, including this compound, provide a convenient route to carbamates, which can be precursors to unsymmetrical ureas. nih.govnih.gov

The reaction of this compound with a primary or secondary amine yields a 1,3-dimethylbutyl carbamate. wikipedia.orgwestlake.edu.cn This carbamate can then be reacted with another amine to form an unsymmetrical urea. This two-step process allows for the controlled and sequential introduction of different substituents on the urea nitrogens, which is essential for exploring structure-activity relationships (SAR) in drug discovery programs. nih.gov The bulky and lipophilic 1,3-dimethylbutyl group can be strategically placed within a molecule to enhance binding affinity, improve metabolic stability, or modulate physical properties such as solubility and cell permeability.

Functionalization in Polymer Chemistry and Advanced Materials Development

The application of this compound extends into materials science, particularly in the modification of polymers and the synthesis of specialized initiators for polymerization processes.

Introduction of Functional Groups into Polymeric Systems

The functionalization of polymers is a key strategy for tailoring their physical, chemical, and biological properties. By introducing specific functional groups onto a polymer backbone, materials can be designed for applications ranging from drug delivery to advanced coatings.

This compound can be used to introduce carbamate functionalities onto polymers containing hydroxyl or amine groups. For example, a polymer with pendant hydroxyl groups can be reacted with this compound to form carbonate linkages, or a polymer with amine groups can be modified to introduce urethane side chains. This modification can alter the polymer's hydrophobicity, thermal stability, and interaction with other molecules or surfaces. This approach is valuable in creating materials with precisely controlled surface properties or for attaching other molecules, such as bioactive agents, to a polymer scaffold.

Analytical and Spectroscopic Characterization Techniques for 1,3 Dimethylbutyl Chloroformate

Chromatographic Methodologies for Purity Profiling and Quantitative Analysis

Chromatographic techniques are indispensable for separating 1,3-Dimethylbutyl chloroformate from starting materials, byproducts, and degradation products, thereby enabling accurate purity assessment and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The separation in the GC is based on the compound's boiling point and its interaction with the stationary phase of the capillary column. Following separation, the MS detector provides mass information, enabling positive identification and structural elucidation.

The process involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas through a column. In the mass spectrometer, molecules are typically ionized by electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint.

For this compound, key fragmentation pathways would include the loss of the chlorine atom, the cleavage of the chloroformate group, and various fragmentations of the 1,3-dimethylbutyl alkyl chain. This technique is highly sensitive and is widely used for purity profiling and identifying trace-level impurities. nih.govnih.gov The use of alkyl chloroformates as derivatizing agents in GC-MS analysis is a common practice, highlighting the suitability of this technique for analyzing the chloroformate functional group itself. core.ac.uknih.govnih.gov

Table 1: Typical GC-MS Parameters for Chloroformate Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Non-polar (e.g., 5% Phenyl Polysiloxane) or mid-polarity |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50-70 °C, ramped to 280-300 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-400 amu |

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment |

|---|---|

| 164/166 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |

| 129 | [M - Cl]⁺ |

| 101 | [M - COCl]⁺ or [C₆H₁₃O]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 63/65 | [COCl]⁺ |

| 43 | [C₃H₇]⁺ (Isopropyl fragment) |

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for less volatile or thermally labile compounds. While this compound is generally suitable for GC, HPLC offers an alternative for specific applications. Given that simple alkyl chloroformates lack a strong UV chromophore, detection can be a challenge. Therefore, HPLC is often coupled with advanced detectors like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).

Reverse-phase (RP) HPLC is the most common mode used. sielc.com In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For quantitative analysis of chloroformates that are UV-inactive, a derivatization step is often employed. svrkgdc.ac.in This involves reacting the chloroformate with a UV-active or fluorescent agent, which significantly enhances detection sensitivity. monash.eduresearchgate.net For instance, reacting this compound with an amine-containing fluorophore would yield a highly detectable derivative.

Table 3: Illustrative HPLC-MS Conditions for this compound

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution, e.g., 50% to 95% B over 10 minutes |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and functional groups present in this compound.

NMR spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. carlroth.com By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each chemically non-equivalent proton. The signals' chemical shifts, integration values (proportional to the number of protons), and splitting patterns (multiplicity) allow for the complete assignment of the proton framework. The protons closer to the electronegative chloroformate group would appear at a higher chemical shift (downfield).

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the chloroformate group is particularly diagnostic, appearing significantly downfield (typically >150 ppm). The chemical shifts of the alkyl carbons provide complementary structural information.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. wikipedia.org A COSY spectrum reveals proton-proton coupling relationships, helping to trace the carbon skeleton. researchgate.net An HSQC spectrum correlates each proton with its directly attached carbon, confirming the assignments made from the 1D spectra. iupac.org

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| CH₃ (C5) | ~0.92 | Doublet | ~6.5 | 3H |

| CH₃ (C6) | ~0.94 | Doublet | ~6.5 | 3H |

| CH₃ (C1') | ~1.30 | Doublet | ~6.3 | 3H |

| CH₂ (C2) | ~1.6-1.8 | Multiplet | - | 2H |

| CH (C4) | ~1.9-2.1 | Multiplet (Septet) | ~6.5 | 1H |

| CH (C1) | ~5.0-5.2 | Multiplet (Sextet) | ~6.3 | 1H |

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~150-155 |

| CH-O (C1) | ~75-80 |

| CH₂ (C2) | ~40-45 |

| CH (C4) | ~24-28 |

| CH₃ (C1') | ~20-23 |

| CH₃ (C5, C6) | ~22-25 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. aip.orgosti.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the chloroformate group. This band typically appears at a high frequency (1770-1790 cm⁻¹) due to the electron-withdrawing effect of the adjacent chlorine and oxygen atoms. Other key absorptions include C-O stretching, C-Cl stretching, and various C-H stretching and bending vibrations from the alkyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. aps.orgmdpi.comresearchgate.net While the C=O stretch is also visible in Raman, other vibrations, such as the C-Cl stretch, can be more intense and easily identifiable. Raman is particularly useful for studying conformational properties in the liquid phase. researchgate.net

Table 6: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Alkyl (sp³) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Chloroformate | 1770 - 1790 | Very Strong |

| C-H Bend | Alkyl (CH₃, CH₂) | 1350 - 1470 | Medium |

| C-O Stretch | Ester-like | 1150 - 1250 | Strong |

| C-Cl Stretch | Acid Chloride | 700 - 800 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio of an ion to a very high degree of accuracy (typically within 0.001 Daltons or 5 parts-per-million).

For this compound (C₇H₁₃ClO₂), HRMS can provide an experimental mass that is sufficiently accurate to confirm this specific elemental formula, distinguishing it from any other combination of atoms that might have the same nominal mass. Furthermore, HRMS clearly resolves the isotopic pattern of chlorine-containing compounds. The presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, results in two molecular ion peaks (M⁺ and M+2⁺) with a characteristic intensity ratio of approximately 3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule. rsc.org

Table 7: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₃ClO₂ |

| **Calculated Monoisotopic Mass ([M]⁺ for C₇H₁₃³⁵ClO₂) ** | 164.06041 Da |

| **Calculated Monoisotopic Mass ([M+2]⁺ for C₇H₁₃³⁷ClO₂) ** | 166.05746 Da |

| Expected Isotopic Ratio (M:M+2) | ~3:1 |

| Required Mass Accuracy | < 5 ppm |

Hyphenated Techniques for Reaction Monitoring and Trace Analysis

The precise analysis of this compound, whether as a reagent, product, or intermediate, within complex matrices or reaction environments necessitates the use of sophisticated analytical techniques. Hyphenated methods, which couple a separation technique with a detection technique, are particularly powerful for providing both qualitative and quantitative data. These approaches are essential for monitoring reaction kinetics, identifying byproducts, and quantifying trace levels of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for the detection and quantification of specific compounds within complex mixtures. ddtjournal.com While direct analysis of this compound is possible, it is more commonly encountered in the context of its use as a derivatizing agent to enhance the analysis of other target molecules. researchgate.net Alkyl chloroformates, as a class of reagents, react with various functional groups (e.g., amines, phenols, thiols) to form stable carbamates, carbonates, or thiocarbonates. This derivatization serves multiple purposes in LC-MS/MS analysis:

Improved Chromatographic Retention: Many small, polar analytes are poorly retained on standard reversed-phase liquid chromatography (RPLC) columns. Derivatization with the relatively nonpolar this compound would increase the hydrophobicity of the analyte, leading to better retention and separation from other matrix components.

Enhanced Ionization Efficiency: The primary goal of derivatization for LC-MS is often to improve the analyte's ability to be ionized, typically by electrospray ionization (ESI). ddtjournal.com By introducing a moiety that is readily protonated or deprotonated, the signal intensity in the mass spectrometer can be significantly increased, thereby lowering detection limits. researchgate.net Studies on various n-alkyl chloroformates have shown that increasing the length of the n-alkyl chain can dramatically enhance the electrospray ionization efficiency and, consequently, the peak area values of the derivatized analytes. researchgate.net

Increased Selectivity and Robustness: Derivatization creates a new, larger molecule with a specific mass. In tandem mass spectrometry (MS/MS), this derivative is isolated (precursor ion) and then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), is highly selective and significantly reduces background noise, allowing for accurate quantification even at very low concentrations in complex biological or environmental samples. nih.gov

The development of an LC-MS/MS method for a compound derivatized with this compound would involve optimizing several key parameters. The choice of chromatographic column, mobile phase composition, and mass spectrometer settings are all critical for achieving the desired sensitivity and selectivity.

| Parameter | Typical Conditions for Alkyl Chloroformate Derivatives | Purpose |

|---|---|---|

| Chromatography Column | Reversed-Phase C8 or C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separates the derivatized analyte from interferences based on hydrophobicity. researchgate.net |

| Mobile Phase | Gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate. | Elutes the analyte from the column and facilitates ionization. |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode. | Generates charged ions from the derivatized analyte for MS analysis. ddtjournal.com |

| Mass Analysis Mode | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov |

| Precursor Ion | [M+H]+ or [M-H]- of the derivatized analyte. | The mass-to-charge ratio of the intact derivatized molecule selected for fragmentation. |

| Product Ions | Specific fragments resulting from the collision-induced dissociation (CID) of the precursor ion. | Characteristic fragments used for confirmation and quantification. Fragmentation often involves cleavage adjacent to the carbonyl group or within the original analyte structure. libretexts.org |

In Situ Spectroscopic Methods for Real-Time Reaction Analysis

In situ spectroscopic techniques are invaluable tools for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates without the need for sample extraction. nih.gov For reactions involving this compound, such as its synthesis or its use in derivatization, Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited.

Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe immersed directly into the reaction vessel, allows for the continuous monitoring of the chemical composition of the reaction mixture. youtube.commdpi.com The principle relies on the fact that specific functional groups absorb infrared radiation at characteristic frequencies. vscht.cz The chloroformate group (-O-C(O)-Cl) has a very strong and distinct carbonyl (C=O) stretching absorption band. By tracking the intensity of this band, one can directly observe the formation or consumption of this compound over time.

This real-time data allows for:

Reaction Endpoint Determination: The reaction can be stopped precisely when the reactant's characteristic peak disappears or the product's peak stabilizes. youtube.com

Kinetic Analysis: The rate of formation or consumption can be calculated from the change in absorbance over time, providing valuable kinetic data.

Mechanism Elucidation: The appearance and subsequent disappearance of absorption bands not associated with reactants or final products can indicate the presence of reaction intermediates. youtube.com

Raman Spectroscopy: Similar to FTIR, in situ Raman spectroscopy provides vibrational information about the molecules in a reaction mixture. pnnl.gov A probe is inserted into the reactor, and a laser is used to excite the molecules, with the scattered light being collected and analyzed. pnnl.gov Raman is particularly advantageous for reactions in aqueous media, as the Raman signal for water is typically weak, causing less interference than in FTIR. It is also highly effective for monitoring changes in covalent bonds, making it suitable for tracking the key functional groups in a reaction involving this compound. The technique can provide real-time, quantitative data on the concentrations of reactants, products, and byproducts. mdpi.com

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm-1) | Significance in Monitoring |

|---|---|---|---|

| Chloroformate (R-O-C(O)-Cl) | C=O Stretch | 1775 - 1800 (strong, sharp) | Directly monitors the concentration of this compound. libretexts.org Its appearance or disappearance is a key indicator of reaction progress. |

| Alcohol (R-OH) | O-H Stretch | 3200 - 3600 (strong, broad) | Monitors the consumption of the alcohol precursor (e.g., 1,3-dimethylbutanol) during the synthesis of the chloroformate. |

| Carbamate (B1207046) (R-NH-C(O)-OR') | C=O Stretch | 1680 - 1730 (strong) | Monitors the formation of the carbamate product when this compound is used to derivatize an amine. |

| Phosgene (B1210022) (COCl2) | C=O Stretch | ~1810 | Monitors the concentration of a key reactant in the synthesis of chloroformates. |

The combination of these powerful hyphenated and in situ techniques provides a comprehensive toolkit for the analytical and spectroscopic characterization of this compound, enabling detailed investigation of its behavior in complex mixtures and real-time reaction monitoring.

Computational Chemistry and Theoretical Investigations of 1,3 Dimethylbutyl Chloroformate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 1,3-dimethylbutyl chloroformate. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed information about electron distribution, molecular orbital energies, and thermodynamic stability. escholarship.org

For this compound, these calculations would typically involve geometry optimization to find the lowest energy conformation. Key energetic parameters that can be calculated include the heat of formation, ionization potential, and electron affinity. The distribution of electron density and the resulting molecular electrostatic potential map can reveal the electrophilic and nucleophilic sites within the molecule. For instance, the carbonyl carbon is expected to be highly electrophilic, while the oxygen atoms and the chlorine atom possess significant negative charge.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Illustrative Calculated Properties for Chloroformates:

| Property | Illustrative Value | Computational Method |

| Heat of Formation (gas phase) | -120 to -150 kcal/mol | G3/G4 Theory |

| Ionization Energy | 10.90 ± 0.05 eV | Franck–Condon simulations acs.org |

| Dipole Moment | ~2.5 D | DFT (B3LYP/6-31G) |

| HOMO Energy | ~ -11 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | ~ 1.5 eV | DFT (B3LYP/6-31G*) |

Note: The values in this table are illustrative and based on calculations for similar, smaller alkyl chloroformates like methyl chloroformate. Specific values for this compound would require dedicated computational studies.

Computational Studies on Reaction Mechanisms and Transition State Geometries

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. Theoretical studies on similar alkyl chloroformates, such as ethyl, isopropyl, and sec-butyl chloroformate, have investigated their thermal decomposition. researchgate.net These studies often explore competing reaction pathways, such as a concerted mechanism versus a stepwise mechanism involving an unstable chloroformic acid intermediate. researchgate.net

For this compound, a key reaction would be its thermal decomposition, which is expected to produce 4-methyl-1-pentene, carbon dioxide, and hydrogen chloride. Computational methods can be used to locate the transition state structures for each proposed mechanistic step. By calculating the activation energies associated with these transition states, the most favorable reaction pathway can be determined. researchgate.net

These calculations provide valuable insights into the geometry of the transition states, including bond lengths and angles, which are not directly observable through experimental means. For example, in a concerted elimination, a six-membered cyclic transition state is often proposed. researchgate.net

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be correlated with experimental data for structural confirmation.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using methods like DFT. These calculated spectra can be compared with experimental Fourier-transform infrared (FTIR) spectra to aid in the assignment of vibrational modes. For this compound, characteristic peaks would include the C=O stretching frequency, C-O stretching, and C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C nuclei can be predicted with good accuracy. nih.gov These predictions are invaluable for assigning the signals in experimental NMR spectra to specific atoms within the molecule.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational chemistry can help in understanding fragmentation patterns observed in mass spectrometry by calculating the energies of various fragment ions.

The correlation of predicted and experimental spectra provides a powerful approach for the unambiguous identification and characterization of this compound.

Molecular Modeling and Conformational Analysis of this compound Derivatives

Molecular modeling techniques, including molecular mechanics and quantum chemistry, are employed to study the conformational landscape of this compound and its derivatives. lumenlearning.comlibretexts.org The presence of multiple rotatable bonds in the 1,3-dimethylbutyl group leads to a variety of possible conformations.

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating around specific bonds. lumenlearning.com This allows for the identification of stable conformers (energy minima) and the transition states that separate them. The relative energies of these conformers determine their population at a given temperature. For derivatives of this compound, such as amides or esters formed by reaction at the chloroformate group, conformational analysis can reveal how the substituent affects the preferred three-dimensional structure. This is particularly important in fields like drug design, where the conformation of a molecule is critical for its biological activity. nih.gov

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. researchgate.net For a series of chloroformates, including this compound and its analogs, QSRR models can be developed to predict their reaction rates or equilibrium constants for a particular reaction.

The development of a QSRR model involves:

Data Set: A series of chloroformates with experimentally determined reactivity data.

Molecular Descriptors: A set of numerical values that describe the structural and electronic properties of the molecules. These can be calculated using computational chemistry and include steric, electronic, and topological parameters.

Statistical Analysis: A statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical equation that relates the descriptors to the reactivity. mdpi.com

For this compound, a QSRR study could, for example, predict its solvolysis rate in a particular solvent based on descriptors such as its molecular volume, dipole moment, and the charge on the carbonyl carbon. These models are valuable for predicting the reactivity of new, unsynthesized compounds and for gaining a deeper understanding of the factors that govern their chemical behavior. researchgate.netmdpi.com

Future Perspectives and Emerging Avenues in 1,3 Dimethylbutyl Chloroformate Research

Sustainable and Environmentally Benign Synthesis Approaches

The traditional synthesis of chloroformates often involves the use of highly toxic phosgene (B1210022) gas or its derivatives like triphosgene (B27547). organic-chemistry.orgkobe-u.ac.jp The chemical industry is actively seeking greener and safer alternatives to these hazardous reagents. Future research on 1,3-dimethylbutyl chloroformate is expected to focus on the development of sustainable synthesis routes that minimize environmental impact and enhance operational safety.

One promising approach is the photo-on-demand synthesis, where chloroform (B151607), a less hazardous and readily available solvent, can be used as a C1 building block. organic-chemistry.org This method utilizes UV light to generate phosgene in situ, which then reacts with the corresponding alcohol, in this case, 1,3-dimethylbutanol (4-methyl-2-pentanol), to produce the desired chloroformate. organic-chemistry.orgkobe-u.ac.jp This technique avoids the storage and transport of large quantities of toxic phosgene. organic-chemistry.org

Another avenue for sustainable production is the use of phase-transfer catalysis (PTC). PTC can enhance reaction rates and yields in biphasic systems, potentially allowing for the use of greener solvents and milder reaction conditions. crdeepjournal.orgwikipedia.orgijirset.com The development of efficient PTC systems for the synthesis of this compound could lead to more economical and environmentally friendly manufacturing processes.

Furthermore, the exploration of enzymatic or bio-catalytic methods for chloroformate synthesis, although still in its infancy, represents a long-term goal for green chemistry. researchgate.net The high selectivity of enzymes could lead to cleaner reactions with fewer byproducts.

The following table summarizes potential sustainable synthesis methods for this compound:

| Synthesis Approach | Key Features | Potential Advantages |

| Photo-on-demand Synthesis | In situ generation of phosgene from chloroform using UV light. organic-chemistry.orgkobe-u.ac.jp | Avoids storage and handling of bulk phosgene, enhances safety. organic-chemistry.org |

| Phase-Transfer Catalysis (PTC) | Facilitates reaction between immiscible reactants. crdeepjournal.orgwikipedia.org | Can increase reaction rates, use of milder conditions and greener solvents. ijirset.com |

| Enzymatic Synthesis | Use of enzymes as catalysts. researchgate.net | High selectivity, mild reaction conditions, reduced byproducts. researchgate.net |

Discovery of Novel Catalytic Transformations and Reagent Applications

Beyond its traditional role as a protecting group and an activating agent, this compound is poised for new applications in catalytic transformations. Its unique structural features, including the branched alkyl chain, can be exploited to influence the reactivity and selectivity of chemical reactions.

One emerging area is its use in nickel-catalyzed carbonylation reactions. For instance, ethyl chloroformate has been successfully employed as a safe carbon monoxide source for the synthesis of ketones from alkyl halides. nih.gov By analogy, this compound could serve as a precursor for the in-situ generation of a carbonyl group in various transition-metal-catalyzed cross-coupling reactions, offering a safer alternative to gaseous carbon monoxide.

Furthermore, the development of novel bifunctional organocatalysts based on chiral scaffolds has opened up new possibilities for asymmetric synthesis. mdpi.com this compound could be used as a reagent in combination with such catalysts for the enantioselective functionalization of various substrates. The steric bulk of the 1,3-dimethylbutyl group could play a crucial role in controlling the stereochemical outcome of these reactions.

The reactivity of chloroformates can also be harnessed for the synthesis of mixed anhydrides, which are valuable intermediates in organic synthesis. wikipedia.org The reaction of this compound with carboxylic acids can provide access to a range of activated acylating agents for the synthesis of esters, amides, and other carbonyl compounds.

Targeted Synthesis of Advanced Functional Materials

The unique properties of the 1,3-dimethylbutyl group, such as its hydrophobicity and steric hindrance, make this compound an interesting building block for the synthesis of advanced functional materials.

In polymer chemistry, the introduction of the 1,3-dimethylbutyl group onto polymer backbones can significantly alter their physical and chemical properties. For example, alkyl chain engineering has been shown to be a powerful tool for tuning the performance of organic solar cell materials. rsc.org The incorporation of branched alkyl chains can influence the morphology and charge transport properties of conjugated polymers. rsc.org this compound could be used to functionalize polymer precursors or to modify existing polymers to create materials with tailored properties for applications in organic electronics, sensors, and coatings.

The reaction of this compound with diols or other polyfunctional monomers can lead to the formation of novel polycarbonates and polyesters. specialchem.com The branched alkyl side chains can disrupt polymer chain packing, leading to materials with lower crystallinity, enhanced solubility, and modified mechanical properties.

The following table outlines potential applications of this compound in the synthesis of advanced functional materials:

| Material Type | Synthetic Approach | Potential Properties and Applications |

| Functionalized Polymers | Grafting of the 1,3-dimethylbutyl group onto polymer backbones. | Modified solubility, thermal stability, and surface properties for use in coatings, membranes, and specialty plastics. |

| Organic Electronic Materials | Incorporation into conjugated polymer structures. | Tunable electronic properties for applications in organic photovoltaics and field-effect transistors. rsc.org |

| Novel Polycarbonates/Polyesters | Polycondensation with diols or other monomers. | Materials with tailored mechanical and thermal properties due to the branched alkyl side chains. specialchem.com |

Integration into New Therapeutic and Diagnostic Modalities

The derivatization of biologically active molecules with chloroformates is a well-established strategy in medicinal chemistry and diagnostics. wikipedia.orgnih.gov this compound offers a lipophilic handle that can be used to modify the properties of drugs and diagnostic agents.

In drug delivery, the conjugation of a therapeutic agent with the 1,3-dimethylbutyl group can increase its lipophilicity, potentially enhancing its cell membrane permeability and bioavailability. This approach could be particularly useful for delivering polar drugs across biological barriers.

In the field of diagnostics, chloroformates are widely used as derivatizing agents for the analysis of metabolites by gas chromatography-mass spectrometry (GC-MS). wikipedia.orgresearchgate.net The reaction with this compound can convert polar analytes, such as amino acids and organic acids, into more volatile and less polar derivatives that are amenable to GC-MS analysis. researchgate.net This can improve the sensitivity and resolution of metabolic profiling studies. The development of new diagnostic probes incorporating the 1,3-dimethylbutyl moiety could enable the detection and quantification of specific biomarkers for various diseases.

Synergistic Application of Experimental and Computational Methodologies

The integration of computational chemistry with experimental studies is becoming increasingly important for understanding and predicting the behavior of chemical systems. thealegregroup.com For this compound, computational methods can provide valuable insights into its reactivity, reaction mechanisms, and potential applications.